2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-15-10-8-14(9-11-15)20-24-19-21(25(20)13-16-5-4-12-27-16)23-18-7-3-2-6-17(18)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWPAFPMEDREIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of quinoxaline derivatives typically involves multiple synthetic routes, including cyclo-condensation reactions. The target compound can be synthesized through the reaction of 4-methoxybenzaldehyde with a suitable precursor in the presence of a base, followed by purification techniques such as recrystallization. This process not only yields the desired product but also emphasizes the importance of optimizing conditions for maximum yield and purity.
Biological Activity
Quinoxaline derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Some quinoxaline derivatives have shown promising antiviral properties against various pathogens. For instance, certain compounds demonstrated significant inhibitory effects against influenza viruses, with IC50 values indicating effective concentrations for viral inhibition .
- Anticancer Properties : Quinoxaline derivatives have been explored for their potential anticancer effects. In vitro studies have shown that some compounds possess low IC50 values against cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Effects : The antimicrobial activity of quinoxalines has been documented in various studies, showing efficacy against both bacterial and fungal strains. This broad-spectrum activity makes them candidates for further development in treating infectious diseases .
Case Studies
Several studies illustrate the biological activity of quinoxaline derivatives:
- Study on Antiviral Efficacy : A study evaluated the antiviral activity of various quinoxaline derivatives against respiratory pathogens. One derivative exhibited an IC50 value of 0.2164 µM against H1N1, demonstrating its potential as an antiviral agent with minimal cytotoxicity (CC50 = 315578.68 µM) .
- Anticancer Research : Another investigation focused on the anticancer properties of quinoxaline derivatives, revealing that specific compounds could induce apoptosis in cancer cells at low concentrations, which is critical for developing new cancer therapies .
Pharmacological Profile
The pharmacological profile of this compound includes:
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that quinoxaline derivatives exhibit antiviral activities against various viruses. For instance, compounds with similar structures have shown promise against Herpesviridae, with some derivatives reducing viral plaque formation significantly. The mechanism of action is thought to involve interference with viral replication processes, although specific studies on this compound are still limited .
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of several bacterial strains. The structural components contribute to the binding affinity of the compound to bacterial enzymes or receptors, leading to effective antimicrobial action .
Anticancer Potential
There is growing interest in the anticancer properties of imidazoquinoxaline derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers. Further investigations are necessary to elucidate the specific mechanisms involved .
Synthetic Methodologies
The synthesis of 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. Common approaches include:
- Condensation Reactions : Utilizing amines and aldehydes to form imidazoquinoxaline frameworks.
- Functionalization : Introducing the methoxy and tetrahydrofuran groups through selective reactions such as alkylation or etherification.
- Purification Techniques : Employing chromatography methods to isolate pure compounds for biological testing.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Imidazo[4,5-b]quinoxaline Derivatives
- Target Compound: The imidazo[4,5-b]quinoxaline core is retained, with substituents at positions 1 and 2.
- 2-(4-Nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713087-01-5): Replaces the 4-methoxyphenyl group with a 4-nitrophenyl group.
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline (STL225394): Features a benzodioxin and thiophene substituent. The benzodioxin group may improve lipophilicity, while the thiophene could enhance π-π stacking interactions. Molecular weight: 386.43 .
Imidazo[4,5-b]phenazine Derivatives
- Methyl 2-(2-(5-Methylfuran-2-yl)-1H-imidazo[4,5-b]phenazin-1-yl)acetate (6c): Contains a phenazine core instead of quinoxaline, with a methyl ester and 5-methylfuran substituent. Phenazine derivatives exhibit potent topoisomerase I/IIα inhibition (IC50 values < 1 μM in NCI-60 cell lines) .
- 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) : Substituted with a fluorophenyl group, which enhances metabolic stability. Demonstrated anti-proliferative activity against MCF-7 breast cancer cells .
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may favor interactions with electron-deficient regions in enzymes, while nitro substituents (e.g., CAS 713087-01-5) could enhance binding to guanine-rich DNA regions.
- Solubility : The THF group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., benzodioxin in STL225394).
- Topoisomerase Inhibition: Phenazine derivatives (e.g., 6c) with ester groups exhibit stronger Topo inhibition than quinoxaline analogs, suggesting core structure influences activity .
Pharmacokinetic and Toxicity Considerations
- SwissADME Predictions: For phenazine derivatives, high gastrointestinal absorption (∼80%) is predicted, whereas quinoxaline analogs with bulky substituents (e.g., THF-methyl) may exhibit reduced blood-brain barrier permeability .
- Toxicity : Nitro-substituted compounds (e.g., CAS 713087-01-5) carry mutagenic risks due to nitroreductase activation, whereas methoxy groups are generally metabolically stable .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline, and how is structural confirmation achieved?
Answer:
The compound can be synthesized via multi-step reactions involving imidazole ring formation followed by functionalization. For example:
- Step 1: Condensation of 4-methoxyphenyl-substituted precursors with tetrahydrofuran-2-ylmethylamine under reflux conditions (similar to methods in and ).
- Step 2: Cyclization using reagents like acetic anhydride or POCl₃ to form the imidazoquinoxaline core (analogous to imidazo[4,5-b]phenazine synthesis in ).
- Characterization:
Advanced: How can computational methods like molecular docking predict the compound’s interaction with topoisomerase enzymes?
Answer:
- Target Preparation: Use crystal structures of human Topo I (PDB: 1SC7) and Topo IIα (PDB: 1ZXM) from the Protein Data Bank.
- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian or AMBER, followed by partial charge assignment .
- Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity calculation. Key parameters include grid box size (20 ų centered on the DNA-binding site) and Lamarckian genetic algorithm .
- Analysis: Focus on hydrogen bonding (e.g., methoxy group with Asp533 in Topo I) and π-π stacking (quinoxaline ring with DNA bases) .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?
Answer:
- HPLC: Reverse-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) .
- TLC: Silica gel 60 F₂₅₄ plates, developed in ethyl acetate/hexane (3:7). Rf ~0.5 under UV light .
- Melting Point: Determined via capillary method (expected >250°C based on imidazoquinoxaline analogs) .
Advanced: How can researchers resolve contradictions in biological activity data across cell lines?
Answer:
- Dose-Response Analysis: Use the NCI-60 cell line panel to calculate GI₅₀ (50% growth inhibition) and compare selectivity ratios (e.g., MCF-7 vs. normal fibroblasts) .
- Mechanistic Studies:
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?
Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Aim for completeness >95% and R(int) < 0.05 .
- Refinement: SHELXL for full-matrix least-squares refinement. Key parameters:
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Modification Sites:
- Biological Testing:
Basic: What pharmacokinetic parameters should be prioritized in early-stage studies?
Answer:
- SwissADME Prediction:
Advanced: How can in vivo efficacy studies be designed to evaluate antitumor potential?
Answer:
- Model Selection: Xenograft mice implanted with Topo-overexpressing tumors (e.g., HCT-116 colon carcinoma).
- Dosing Regimen:
- Endpoint Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
